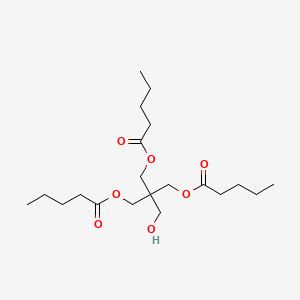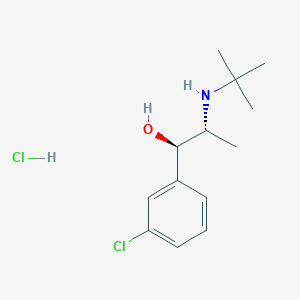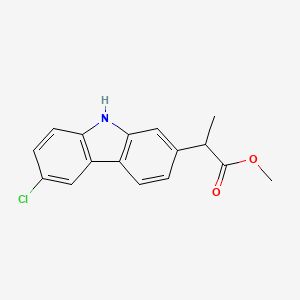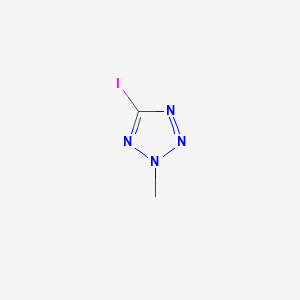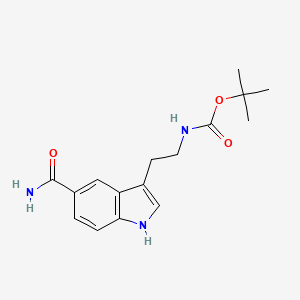
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The Boc group can be selectively removed to expose the amine group for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Deprotected amine, which can be further functionalized.
Scientific Research Applications
N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine during reactions, allowing for selective functionalization of other parts of the molecule. Upon removal of the Boc group, the exposed amine can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amine used in organic synthesis.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in metal-catalyzed cross-coupling reactions.
Uniqueness: N-tert-Butoxycarbonyl-2-(5-carbamoyl-1H-indol-3-yl)ethylamine is unique due to its indole scaffold, which imparts diverse biological activities and potential therapeutic applications . The presence of the Boc group allows for selective protection and deprotection of the amine, facilitating complex synthetic routes and functionalization.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-carbamoyl-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-7-6-11-9-19-13-5-4-10(14(17)20)8-12(11)13/h4-5,8-9,19H,6-7H2,1-3H3,(H2,17,20)(H,18,21) |
InChI Key |
YBOONOPQIPHNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


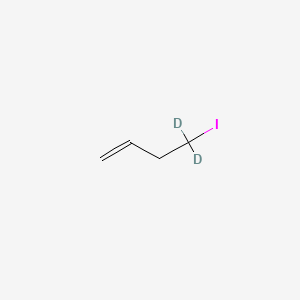
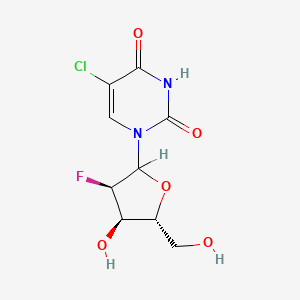
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
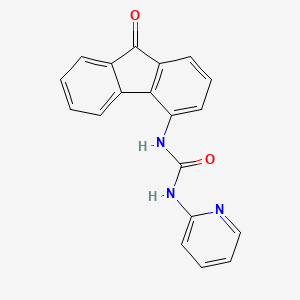
![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
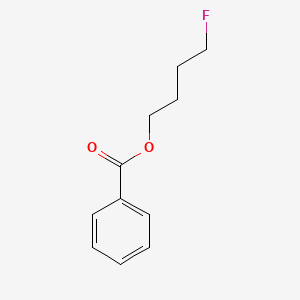
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
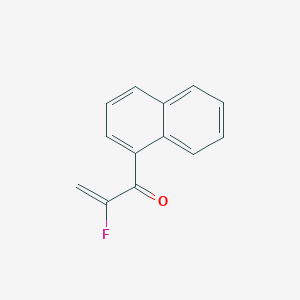
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
